molecular formula C18H15N3O2 B114850 Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate CAS No. 148332-31-4

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate

Cat. No. B114850
M. Wt: 305.3 g/mol
InChI Key: COUKWHIHLXNYAH-UHFFFAOYSA-N
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Description

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate is a chemical compound with the molecular formula C18H15N3O2 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate consists of a pyridine ring attached to two other pyridine rings and an ethyl ester group . The molecular weight of this compound is 305.3 g/mol.

Scientific Research Applications

1. Synthesis of Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, in the presence of an organic phosphine catalyst, reacts to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This reaction demonstrates complete regioselectivity and excellent yields, indicating a significant application in synthesizing tetrahydropyridine derivatives (Zhu, Lan, & Kwon, 2003).

2. Molecular Structure and Mechanistic Study

Ethyl propiolate and 1-(propergyl)-pyridinium-3-olate undergo regioselective reactions to form ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo(3.2.1)octa-2,6-diene-6-carboxylate and related compounds. These reactions are critical for understanding the molecular structure and the mechanism of the cycloaddition reaction, as confirmed by spectral data and DFT quantum chemical calculations (Aboelnaga, Hagar, & Soliman, 2016).

3. Microwave-Promoted Syntheses of Pyridine Derivatives

Ethyl 6-acetylpyridine-2-carboxylate is used in microwave-promoted syntheses to create pyridine carboxamides and pyridine tert-carboximides. These reactions showcase its utility in synthesizing diverse pyridine derivatives under specific conditions (Su, Zhao, Zhang, & Qin, 2009).

4. Supramolecular Aggregation Studies

The crystal structure of polysubstituted pyridines, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, has been studied for their supramolecular aggregation. These studies involve understanding intermolecular interactions like C—H⋯O, C—H⋯F, and C—H⋯π interactions (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).

5. Ethylene Oligomerization Catalytic Activity

Ethyl 6-acetylpyridine-2-carboxylate is used in synthesizing Co(II) complexes, which have been applied in ethylene oligomerization. These complexes show significant catalytic activity, highlighting their potential in industrial applications (Sun, Zhao, & Gao, 2007).

properties

IUPAC Name

ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-23-18(22)13-11-16(14-7-3-5-9-19-14)21-17(12-13)15-8-4-6-10-20-15/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUKWHIHLXNYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376419
Record name Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate

CAS RN

148332-31-4
Record name Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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